molecular formula C16H13N5O2S2 B2797713 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 537668-03-4

2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2797713
CAS No.: 537668-03-4
M. Wt: 371.43
InChI Key: BQEUEJDUFHTZCD-UHFFFAOYSA-N
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Description

2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. The compound features a complex structure that incorporates two privileged pharmacophores: a pyrimido[5,4-b]indole core and a 2-aminothiazole moiety, linked by a thioether acetamide bridge. The molecular formula is C16H13N5O2S2 and it has a molecular weight of 371.44 g/mol . The thiazole ring is a well-known biologically active scaffold present in numerous FDA-approved drugs and is frequently associated with a wide range of pharmacological activities, making it a valuable structural component in probe and lead compound development . While specific biological data for this compound is limited in public sources, its structural attributes suggest considerable research potential. The pyrimido[5,4-b]indole scaffold has been identified in scientific literature as a key structural class in innate immune system research. Specifically, closely related substituted pyrimido[5,4-b]indoles have been reported as potent activators of the NF-κB pathway through selective agonism of the Toll-like receptor 4 (TLR4)/MD-2 complex . This indicates that this compound may serve as a valuable research tool for immunologists studying TLR4 signaling pathways, inflammation, and the development of potential vaccine adjuvants. The presence of the thiazole ring further enhances its potential for exploration in other therapeutic areas, including infectious diseases and oncology, given the prevalence of this heterocycle in antimicrobial and anticancer agents . Researchers can utilize this compound to investigate structure-activity relationships (SAR) and further elucidate biological mechanisms of action. This product is supplied for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or any veterinary use.

Properties

IUPAC Name

2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S2/c1-21-14(23)13-12(9-4-2-3-5-10(9)18-13)20-16(21)25-8-11(22)19-15-17-6-7-24-15/h2-7,18H,8H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEUEJDUFHTZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrimido[5,4-b]indole core. One common approach is to start with a suitable indole derivative and introduce the pyrimido moiety through a series of reactions including cyclization and oxidation. The thioacetamide group can then be introduced through a thiol-ene reaction or similar methods.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The indole and pyrimido moieties can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : Various substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as various substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide have shown promising results against:

  • MCF7 (breast cancer)
  • HepG2 (liver cancer)

In vitro studies have demonstrated that these compounds can inhibit cell growth effectively, with IC50 values indicating the concentration needed to reduce cell viability by 50%. This suggests a potential application in developing new anticancer agents targeting specific pathways involved in tumor growth and proliferation.

Antimicrobial Properties

The compound also exhibits antimicrobial activity, which has been evaluated through various assays. Preliminary studies suggest that it may be effective against both gram-positive and gram-negative bacteria. Notable findings include:

  • Enhanced activity against Bacillus cereus and other pathogenic strains.

Further investigations are warranted to explore its full spectrum of antimicrobial efficacy and the mechanisms behind its action.

Cytotoxicity in Cancer Cell Lines

A study evaluated several derivatives of pyrimido[5,4-b]indole and found that those with similar structural features exhibited notable cytotoxicity against MCF7 and HepG2 cells. The results support further exploration of this compound's therapeutic potential in oncology.

Inflammatory Response Modulation

Another investigation focused on the role of similar compounds in modulating inflammatory responses through Toll-like receptor pathways. Results indicated that specific modifications significantly impacted biological activity, suggesting a structure-activity relationship that could be exploited for drug design.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Core Modifications

  • 3-Substituent: The target compound’s 3-methyl group contrasts with the 3-phenyl group in compound 21 and cyclohexyl derivatives .
  • 8-Substituent : The furan-2-yl substitution at position 8 (2B182C) significantly enhances TLR4 activation potency, suggesting that aromatic heterocycles at this position optimize receptor engagement .

Linker Variations

  • Thioether vs. Sulfonyl/Ether : Sulfonyl (compound 2) and ether (compound 9) linkers exhibit reduced activity compared to thioether analogs, likely due to decreased flexibility or electronic effects . The thioether’s sulfur atom may participate in hydrogen bonding or hydrophobic interactions.

Acetamide Substituents

  • Thiazol-2-yl vs. Cyclohexyl : Thiazole-containing derivatives (e.g., compound 21) show moderate yields (~21%) compared to cyclohexyl analogs (near-quantitative yields) , indicating steric or electronic challenges in coupling thiazole amines.
  • Aryl vs. Alkyl: 4-Phenoxyphenyl (compound 24) and bromophenyl substituents (compounds 26–27) in triazinoindole derivatives demonstrate that bulky aromatic groups enhance stability but may reduce bioavailability .

Biological Activity

The compound 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a member of the pyrimido[5,4-b]indole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular formula of the compound is C19H22N4O2SC_{19}H_{22}N_4O_2S, with a molecular weight of approximately 370.47 g/mol. The compound features a thiazole moiety and a pyrimido[5,4-b]indole structure, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as cyclooxygenase (COX), which is crucial in inflammatory processes.
  • Receptor Modulation : It has been shown to bind to Toll-Like Receptor 4 (TLR4), influencing pro-inflammatory cytokine expression in dendritic cells .
  • Cell Signaling Pathways : It modulates pathways associated with cell proliferation and apoptosis, making it a candidate for cancer therapeutics.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates potential antimicrobial properties; however, further studies are needed to confirm these effects conclusively.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity by inhibiting COX enzymes. For instance, compounds structurally related to this one have shown IC50 values as low as 0.04 μmol against COX-2, suggesting strong anti-inflammatory potential .

Antiviral Properties

Preliminary data suggest that derivatives of this compound may possess antiviral properties, particularly against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity .

Case Studies and Research Findings

A review of literature reveals various studies exploring the biological activity of similar compounds:

  • Study on TLR4 Binding : A study identified substituted pyrimido[5,4-b]indoles as selective TLR4 ligands that induce pro-inflammatory cytokine expression in dendritic cells. This highlights the relevance of structural modifications in enhancing biological activity .
  • Anti-inflammatory Research : In vivo studies demonstrated that derivatives with similar structures significantly reduced inflammation in animal models, showcasing their therapeutic potential for treating inflammatory diseases .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the pyrimidine scaffold can enhance biological activity, particularly against inflammatory targets and viral infections .

Data Tables

The following table summarizes key biological activities and corresponding IC50 values where applicable:

Activity TypeTarget/PathwayIC50 ValueReference
Anti-inflammatoryCOX-20.04 μmol
AntiviralNS5B RNA polymeraseNot specified
TLR4 BindingPro-inflammatory cytokinesNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide?

  • Methodological Answer : The synthesis typically involves constructing the pyrimidoindole core via condensation of indole derivatives with pyrimidinones under reflux conditions, followed by thioacetamide coupling. Key steps include:

  • Step 1 : Formation of the pyrimido[5,4-b]indole scaffold using phenyl-substituted pyrimidinones and indole derivatives (e.g., via acetic acid reflux) .
  • Step 2 : Thioether bond formation between the pyrimidoindole sulfur and acetamide group, often employing electrophilic substitution or nucleophilic displacement .
  • Step 3 : Purification via column chromatography and characterization using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, distinguishing between aromatic (pyrimidoindole, thiazole) and aliphatic (acetamide) regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for sulfur-containing moieties .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typical for research-grade material) and monitor reaction progress .

Advanced Research Questions

Q. How can computational methods optimize reaction yields for this compound’s synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning models analyze experimental parameters (solvent polarity, temperature) to identify optimal conditions. For example:

  • Transition State Analysis : Identifies energy barriers in pyrimidoindole ring formation, guiding solvent selection (e.g., DMF for polar intermediates) .
  • Reagent Optimization : Computational screening of catalysts (e.g., Pd/C for deprotection steps) reduces trial-and-error experimentation .
    • Experimental Validation : Combine computational predictions with small-scale reactions (0.1–1 mmol) to validate yield improvements .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or impurity effects. Mitigation strategies include:

  • Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell viability) to cross-validate activity. For instance, confirm kinase inhibition via both fluorescence polarization and radiometric assays .
  • Impurity Profiling : Quantify byproducts (e.g., oxidized thioamide derivatives) via LC-MS and correlate with bioactivity outliers .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across concentrations (nM–µM) to rule out nonspecific effects at high doses .

Q. What strategies enhance the stability of the thioamide functional group during storage?

  • Methodological Answer : The thioamide group is prone to oxidation. Stabilization approaches include:

  • Inert Atmosphere Storage : Use argon/vacuum-sealed vials at -20°C to minimize sulfur oxidation .
  • Lyophilization : Freeze-drying in presence of cryoprotectants (e.g., trehalose) preserves integrity for long-term storage .
  • Additives : Include antioxidants (e.g., BHT at 0.01% w/v) in solution formulations to inhibit radical-mediated degradation .

Research Design Considerations

Q. How to design experiments to probe structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with substitutions on the pyrimidoindole (e.g., 3-methyl → 3-ethyl) or thiazole rings (e.g., N-methylation) .
  • Functional Group Replacement : Replace thioamide with amide/sulfonamide groups to assess sulfur’s role in target binding .
  • Biological Testing : Screen analogs against target panels (e.g., kinase families) using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What in silico tools predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETlab estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
  • Molecular Dynamics (MD) Simulations : Model interactions with serum proteins (e.g., human serum albumin) to predict plasma half-life .
  • Metabolite Identification : Use software like Meteor Nexus to predict Phase I/II metabolites, guiding toxicology studies .

Data Interpretation Challenges

Q. How to address discrepancies in reported IC₅₀ values across cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, efflux pump expression) via RNA-seq to identify resistance mechanisms .
  • Microenvironment Mimicry : Test activity in 3D spheroid models vs. monolayer cultures to account for hypoxia/nutrient gradients .
  • Combination Studies : Co-treat with inhibitors of efflux pumps (e.g., verapamil) to isolate compound-specific effects .

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